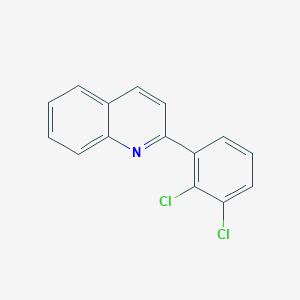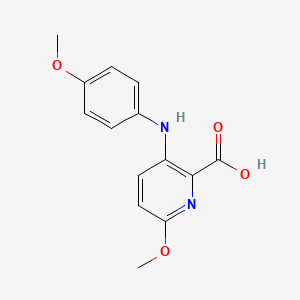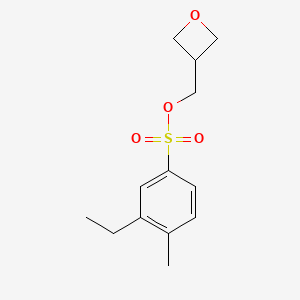
6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:
Nitration: Introduction of a nitro group into the quinazolinone ring.
Substitution: Introduction of the piperidinyl group at the 7th position.
A common synthetic route might involve the nitration of a quinazolinone precursor followed by substitution with piperidine under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-7-(piperidin-1-yl)quinazolin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitro group and the piperidinyl moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitroquinazolin-4(1H)-one: Lacks the piperidinyl group.
7-(Piperidin-1-yl)quinazolin-4(1H)-one: Lacks the nitro group.
6-Amino-7-(piperidin-1-yl)quinazolin-4(1H)-one: Reduced form of the nitro compound.
Uniqueness
6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one is unique due to the presence of both the nitro and piperidinyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66234-46-6 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
6-nitro-7-piperidin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H14N4O3/c18-13-9-6-12(17(19)20)11(7-10(9)14-8-15-13)16-4-2-1-3-5-16/h6-8H,1-5H2,(H,14,15,18) |
InChI-Schlüssel |
VRXGGNPZJIPSGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


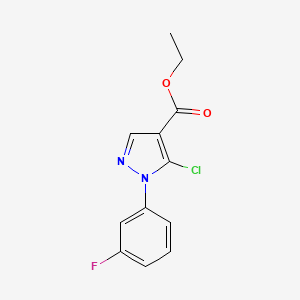

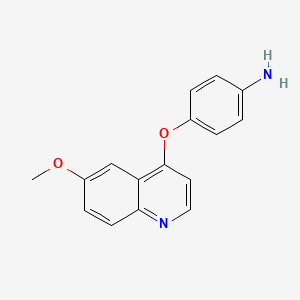
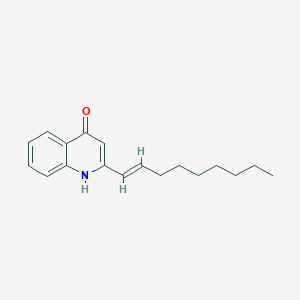
![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
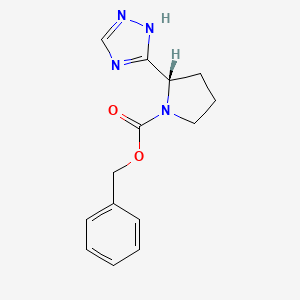
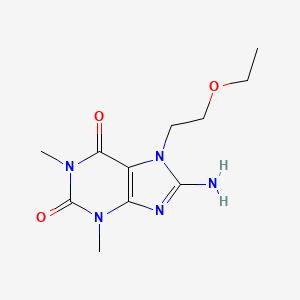
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)

